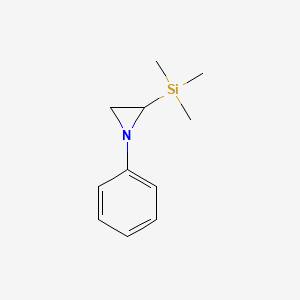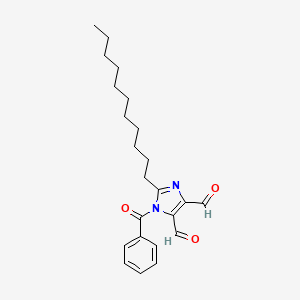
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzoyl group, an undecyl chain, and two aldehyde groups at positions 4 and 5 of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways . The presence of aldehyde groups allows for the formation of Schiff bases with amines, further expanding its range of biological activities.
Comparación Con Compuestos Similares
1-Benzyl-2-methyl-1H-imidazole: This compound has a similar imidazole core but differs in the substituents attached to the ring.
1H-Imidazole, 1-(phenylmethyl)-: Another related compound with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde stands out due to its combination of a long undecyl chain and two reactive aldehyde groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other imidazole derivatives.
Propiedades
Número CAS |
178475-85-9 |
|---|---|
Fórmula molecular |
C23H30N2O3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-benzoyl-2-undecylimidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-13-16-22-24-20(17-26)21(18-27)25(22)23(28)19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
Clave InChI |
PMWZLWHLCZVXCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(=C(N1C(=O)C2=CC=CC=C2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
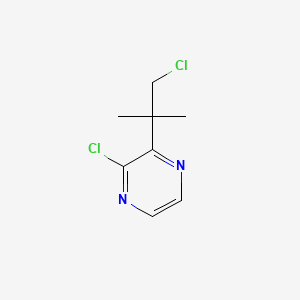

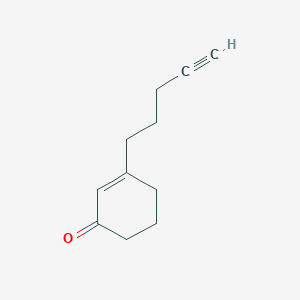
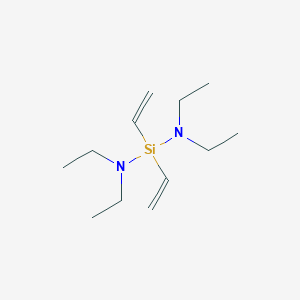
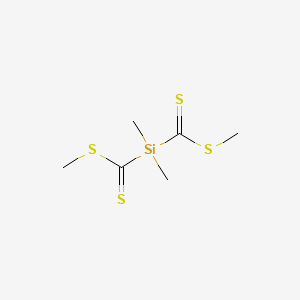



![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
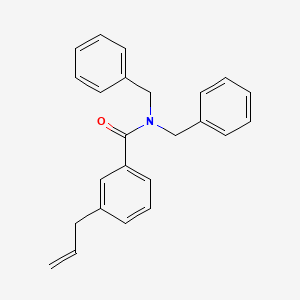
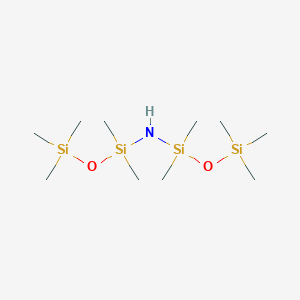
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
